4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

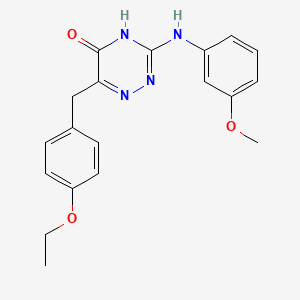

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde (TMBA) is a chemical compound with the CAS Number: 2193059-17-3 . It has a molecular weight of 236.17 and is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C10H8F4O2/c1-16-10(13,14)9(11,12)8-4-2-7(6-15)3-5-8/h2-6H,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 236.17 .Applications De Recherche Scientifique

Linkers for Solid Phase Organic Synthesis

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde and related compounds have been explored in the context of solid phase organic synthesis. Studies have shown that electron-rich benzaldehyde derivatives, such as 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, can be used as linkers for solid phase organic synthesis. These linkers facilitate the synthesis of various secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides with high purity and yield (Swayze, 1997).

Optical Properties in Metal Complexes

Research on aluminum and zinc quinolates using substituted benzaldehydes, including 4-methyl(methoxy or chloro)benzaldehyde, revealed their significant thermal stability and processability. These complexes show potential in emitting blue-green light with photoluminescence (PL), which is considerably red-shifted relative to reference complexes. The nature of the substituent on the chelating ligand influences the location of the PL maximum (Barberis & Mikroyannidis, 2006).

Synthesis of Polymerizable Fluorosurfactants

In the field of polymer science, the synthesis of polymerizable fluorinated surfactants, such as sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(4-vinylphenyl)ethoxy)ethanesulfonate, has been achieved through reactions involving benzaldehyde derivatives. These surfactants are valuable for constructing nanostructured proton-conducting membranes, demonstrating the versatile applications of fluorinated benzaldehydes in material science (Wadekar, Jager, Sudhölter, & Picken, 2010).

Crystal Structure and Chemical Properties

Studies on the crystal structure and chemical properties of benzaldehyde derivatives, such as 2-(2-fluoro-4-nitroanilinoethyl)benzaldehyde, provide insights into the planar and parallel arrangement of benzaldehyde fragments. These studies contribute to the understanding of the molecular configurations and potential applications in various chemical processes (Clegg, Elsegood, Stanforth, Hedley, Stanley, Raper, & Creighton, 1999).

Synthesis of Fluorescent Polymers

4-(Trifluorovinyloxy)benzaldehyde has been utilized in the synthesis of novel phenylene vinylene-bistrifluorovinyl ether monomers. These monomers have led to the development of fluorescent polymers with excellent thermal stability and solubility in common organic solvents. Such advancements underscore the role of fluorinated benzaldehydes in creating new materials with unique optical properties (Neilson, Budy, Ballato, & Smith, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Propriétés

IUPAC Name |

4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-16-10(13,14)9(11,12)8-4-2-7(6-15)3-5-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOINXIXPJMEACS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C1=CC=C(C=C1)C=O)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2407017.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407020.png)

![{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2407021.png)

![2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2407023.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide](/img/structure/B2407026.png)